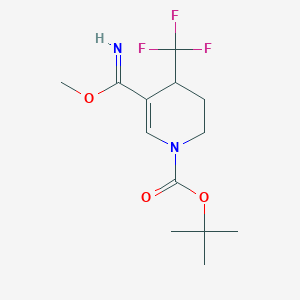
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
Tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C13H19F3N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antibacterial, antifungal, anticancer, and antioxidant effects.
- Molecular Formula : C13H19F3N2O3
- Molecular Weight : 308.3 g/mol
- CAS Number : 1373503-34-4
The compound features a trifluoromethyl group and a dihydropyridine core, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway can vary but often includes steps such as condensation reactions and functional group modifications.
Antibacterial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. For example, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives can be compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacteria Type |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| tert-Butyl Compound | 12 | Pseudomonas aeruginosa |
Antifungal Activity
Similar compounds in the literature have shown efficacy against fungal strains such as Candida albicans. The antifungal activity is often quantified using disk diffusion methods or broth microdilution assays.
Anticancer Activity
Dihydropyridine derivatives have been investigated for their anticancer potential. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds are crucial for understanding their potency.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | HCT-116 |
| tert-Butyl Compound | 20 | A549 (lung cancer) |
Antioxidant Activity
The antioxidant capacity of the compound can be assessed using assays like DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, which is vital for preventing oxidative stress-related diseases.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various dihydropyridine derivatives against clinical isolates. The results indicated that tert-butyl derivatives showed promising activity against resistant strains.
- Anticancer Screening : In vitro studies conducted on several cancer cell lines revealed that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics.
- Antioxidant Assessment : A comparative analysis of antioxidant activities among various synthesized compounds highlighted that those with trifluoromethyl substitutions had enhanced radical scavenging abilities compared to their non-fluorinated counterparts.
Propriétés
IUPAC Name |
tert-butyl 5-(C-methoxycarbonimidoyl)-4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(19)18-6-5-9(13(14,15)16)8(7-18)10(17)20-4/h7,9,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTMRVJPWNYAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=N)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















